- Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling StrategiesOrganic Process Research & Development, 2017, 21(8), 1095-1109,
Cas no 917918-80-0 (4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)
![4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one structure](https://ja.kuujia.com/scimg/cas/917918-80-0x500.png)
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
- 7-Hydroxy-4-methoxy-6-azaindole
- 1,6-Dihydro-4-methoxy-7H-pyrrolo-[2,3-c]pyridin-7-one
- 4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
- 1,6-Dihydro-4-methoxy-7H-pyrrolo[2,3-c]pyridin-7-one
- 7-hydroxyl-4-methoxy-6-azaindole
- 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
- 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-4-methoxy-
- 4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-ol
- KZKAJMZNTBJUNK-UHFFFAOYSA-N
- 3293AH
- SB11023
- 4-methoxy-1,6-
- 1,6-Dihydro-4-methoxy-7H-pyrrolo[2,3-c]pyridin-7-one (ACI)
- AKOS006312105
- CS-M1662
- 4-METHOXY-1H,6H-PYRROLO[2,3-C]PYRIDIN-7-ONE
- N1,N2-dimethyl-1,2-benzenedicarboxamide; N,N'-Dimethylphthalamide; N,N'-Dimethylphthalic Diamide; N,N'-Dimethyl-phthalamide
- SY321076
- MFCD09907831
- CS-13133
- 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
- 917918-80-0
- P11766
- AKOS022180460
- DTXSID90580922
- SCHEMBL3570127
- SCHEMBL12527957
-
- MDL: MFCD09907831
- インチ: 1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,9H,1H3,(H,10,11)
- InChIKey: KZKAJMZNTBJUNK-UHFFFAOYSA-N
- SMILES: O=C1C2=C(C=CN2)C(OC)=CN1
計算された属性
- 精确分子量: 164.05900
- 同位素质量: 164.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.1
- XLogP3: 0.1
じっけんとくせい
- 密度みつど: 1.36
- Boiling Point: 519.4°C at 760 mmHg
- フラッシュポイント: 267.9°C
- Refractive Index: 1.619
- PSA: 58.14000
- LogP: 1.27710
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05689-500MG |
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one |
917918-80-0 | 97% | 500MG |
¥ 5,121.00 | 2023-04-13 | |
TRC | H825405-25mg |
7-Hydroxy-4-methoxy-6-azaindole |
917918-80-0 | 25mg |
$ 115.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H43890-250mg |
4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
917918-80-0 | 98% | 250mg |
¥8412.0 | 2023-09-07 | |
Chemenu | CM333330-100mg |
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one |
917918-80-0 | 95%+ | 100mg |
$791 | 2021-08-18 | |
eNovation Chemicals LLC | Y0998073-250mg |
7-Hydroxy-4-methoxy-1H-pyrrolo[2,3-c]pyridine |
917918-80-0 | 95% | 250mg |
$800 | 2024-08-02 | |
Chemenu | CM333330-250mg |
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one |
917918-80-0 | 95%+ | 250mg |
$766 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05689-250MG |
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one |
917918-80-0 | 97% | 250MG |
¥ 3,075.00 | 2023-04-13 | |
1PlusChem | 1P00GUGY-250mg |
7-Hydroxy-4-methoxy-6-azaindole |
917918-80-0 | 95% | 250mg |
$554.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y0998073-1g |
7-hydroxy-4-methoxy-1H-pyrrolo[2,3-c]pyridine |
917918-80-0 | 95% | 1g |
$1000 | 2025-02-26 | |
eNovation Chemicals LLC | Y1218315-1g |
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one |
917918-80-0 | 97% | 1g |
$1255 | 2025-03-01 |
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Water ; rt → 0 °C; 1 h, 0 °C
- Surprising selectivity in the transformation of dimethoxy azaindolesTetrahedron Letters, 2007, 48(15), 2675-2677,
Synthetic Circuit 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Discovery and optimization of novel small-molecule HIV-1 entry inhibitors using field-based virtual screening and bioisosteric replacementBioorganic & Medicinal Chemistry Letters, 2014, 24(23), 5439-5445,
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Raw materials
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one Preparation Products
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-oneに関する追加情報
Research Brief on 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 917918-80-0): Recent Advances and Applications
The compound 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 917918-80-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused pyrrolo-pyridinone core, has been explored for its role in modulating various biological targets, including kinases and enzymes involved in inflammatory and oncogenic pathways. Recent studies have highlighted its utility as a versatile intermediate in the synthesis of novel bioactive molecules, making it a focal point for drug discovery efforts.
One of the key advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancers. Researchers have synthesized derivatives of 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one to evaluate their inhibitory activity against specific kinases, such as JAK and CDK families. Preliminary results indicate promising selectivity and potency, with some derivatives demonstrating nanomolar IC50 values in enzymatic assays. These findings suggest that this scaffold could serve as a valuable starting point for the design of next-generation kinase inhibitors.
In addition to its kinase inhibitory potential, recent investigations have explored the anti-inflammatory properties of 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one derivatives. Studies in cellular and animal models have shown that certain analogs can effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating NF-κB signaling. These effects are particularly relevant for the treatment of chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The ability to fine-tune the chemical structure of this scaffold to enhance its anti-inflammatory efficacy while minimizing off-target effects is an active area of research.
Another notable development is the incorporation of 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one into PROTAC (Proteolysis Targeting Chimeras) molecules. PROTACs are a novel class of therapeutics that induce targeted protein degradation by hijacking the ubiquitin-proteasome system. Researchers have successfully conjugated this scaffold to E3 ligase ligands, creating bifunctional molecules capable of degrading disease-relevant proteins. Early-stage studies have demonstrated the feasibility of this approach, with PROTACs based on this scaffold showing efficient degradation of target proteins in vitro and in vivo. This innovation opens new avenues for the treatment of diseases that are traditionally considered "undruggable."
Despite these promising developments, challenges remain in the optimization of 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one-based compounds. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have employed computational modeling and high-throughput screening to identify optimal substituents and modifications that enhance the pharmacokinetic and pharmacodynamic profiles of these molecules. Collaborative research between academia and industry is expected to accelerate the translation of these findings into clinical candidates.
In conclusion, 4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 917918-80-0) represents a versatile and promising scaffold in chemical biology and drug discovery. Its applications span kinase inhibition, anti-inflammatory therapy, and targeted protein degradation, highlighting its broad utility. Continued research and development efforts are likely to yield novel therapeutics that leverage the unique properties of this compound, addressing unmet medical needs across a range of diseases.
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